2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
In the realm of chemical synthesis, the formation of thiazole derivatives like 2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is an area of active research. Studies have shown ways to synthesize similar thiazole compounds using various chemical reactions. For instance, one study demonstrated the formation of Methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-Allyl-l, 3-thiazol-5(4H)-ones (Jenny & Heimgartner, 1989).
Biological Activities
Thiazole derivatives have been extensively studied for their biological activities. Research has revealed their potential in antibacterial, antifungal, and anticancer applications. A study involving the synthesis of thiazole-5-carboxamide derivatives highlighted their antimicrobial activities, indicating their potential in medical research (Mhaske et al., 2011).
Another study focused on synthesizing 4-aryl-N-(4-aryl-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamides, finding their effectiveness in antioxidant and DNA damage inhibition studies (Shubakara et al., 2014).
Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown significant anticancer activity in studies, suggesting a promising area for future research in cancer treatment (Cai et al., 2016).
Antiviral Activities
Certain thiazole derivatives have also been investigated for their antiviral properties. Research on thiazole C-nucleosides showed that they possess significant antiviral activity against various viruses, highlighting their potential in developing new antiviral therapies (Srivastava et al., 1977).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been found to be important in the search for new anti-mycobacterial agents . They have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .
Mode of Action
Molecular docking and dynamics studies carried out for similar compounds have helped understand the putative binding pattern and stability of the protein–ligand complex against the selected target pantothenate synthetase of mtb .
Biochemical Pathways
Similar compounds have shown selective inhibition of mtb over a panel of non-tuberculous mycobacteria (ntm), suggesting that they may affect specific biochemical pathways in mtb .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown significant antitubercular activity, with no acute cellular toxicity observed towards the mrc-5 lung fibroblast cell line .
Action Environment
Similar compounds have been evaluated for in vitro antitubercular activity , suggesting that their action may be influenced by the in vitro environment.
Future Directions
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16-9-11-18(12-10-16)22(28)27-24-26-21-19(13-14-20(21)30-24)23(29)25-15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBQJOMLUUDXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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